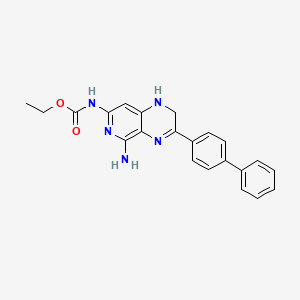

Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Description

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrido-pyrazine ring, and an ethyl ester functional group.

Properties

CAS No. |

82586-04-7 |

|---|---|

Molecular Formula |

C22H21N5O2 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

ethyl N-[5-amino-3-(4-phenylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |

InChI |

InChI=1S/C22H21N5O2/c1-2-29-22(28)27-19-12-17-20(21(23)26-19)25-18(13-24-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,24H,2,13H2,1H3,(H3,23,26,27,28) |

InChI Key |

WEUUVCRZESHTIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrazine ring, followed by the introduction of the biphenyl group and the amino group. The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Molecular Structure and Characteristics

The compound has a complex molecular structure characterized by the following:

- Molecular Formula : C35H43N5O4

- Molecular Weight : 597.7 g/mol

- IUPAC Name : 1-[2-[[2-[4-[(4-carbamoylpiperidin-1-yl)methyl]phenyl]-2-oxoethyl]amino]ethyl]piperidin-4-yl]

This structure contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to carbamic acid derivatives. For instance, research has demonstrated that certain pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Case Study: In Vitro Activity

A study published in Biochemical and Biophysical Research Communications reported that specific derivatives of carbamic acid significantly decreased cell viability in cancer models at low concentrations (0.001 µM to 0.1 µM) over varying exposure times (24 to 72 hours). The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

|---|---|---|---|

| 0.001 | 20 | 19 | 30 |

| 0.01 | 16 | 16 | 31 |

| 0.1 | 13 | 18 | 9 |

Muscarinic Receptor Antagonism

The compound also demonstrates potential as a muscarinic receptor antagonist . This activity is significant for the development of treatments for conditions such as asthma and other respiratory disorders. Research has indicated that biphenyl compounds can effectively block muscarinic receptors, leading to bronchodilation and reduced mucus secretion in the airways .

Case Study: Pharmacological Evaluation

In a pharmacological study, the effectiveness of biphenyl derivatives as muscarinic antagonists was evaluated through receptor binding assays. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting muscarinic receptors.

Synthetic Pathways

The synthesis of carbamic acid derivatives typically involves multi-step organic reactions, including:

- Formation of the core structure via cyclization reactions.

- Functionalization at various positions to enhance biological activity.

- Esters formation through reaction with alcohols to yield ethyl esters.

These synthetic strategies are crucial for optimizing the pharmacological properties of the compounds.

Challenges in Development

Despite their promising applications, the development of carbamic acid derivatives faces challenges such as:

- Stability : Many derivatives may undergo hydrolysis or degradation.

- Selectivity : Ensuring selectivity for target receptors while minimizing off-target effects is critical for therapeutic efficacy.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Carbamic acid, (5-amino-3-(naphthalen-1-yl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

- Carbamic acid, (5-amino-3-(phenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Uniqueness

Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to its biphenyl group, which imparts distinct chemical and biological properties

Biological Activity

Carbamic acid, specifically the compound known as Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester , is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H21N3O3

- Molecular Weight : 375.42 g/mol

- CAS Number : 1013330-79-4

- SMILES Notation : COC(=O)NCc1ccc(cc1)C(=O)Nc2cc(ccc2N)c3ccccc3

The structure features a biphenyl moiety and a pyrido-pyrazine core, which are significant for its biological interactions.

Anticancer Properties

Research indicates that carbamic acid derivatives exhibit promising anticancer activity. A study assessing various pyrazine compounds demonstrated that certain derivatives showed significant cytotoxic effects against human cancer cell lines. For instance, one compound displayed an IC50 value of 0.1 µM against MDA-MB-231 breast cancer cells, indicating potent activity in inhibiting cell proliferation .

The mechanisms through which carbamic acid derivatives exert their biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased late apoptotic cell populations .

Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of carbamic acid derivatives. For example, compounds related to this structure have shown activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi, which are responsible for tuberculosis and Chagas disease, respectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of carbamic acid derivatives. Modifications at specific sites on the molecule can enhance potency and selectivity for desired targets. For instance, altering substituents on the biphenyl or pyridine rings has been shown to significantly affect activity against different cancer types and microbial strains .

Study 1: Anticancer Activity Assessment

In a study focusing on the anticancer properties of similar carbamate compounds, researchers evaluated their effects on various human cancer cell lines. The results indicated that modifications in the molecular structure led to varying degrees of cytotoxicity and apoptosis induction. The most effective compounds resulted in over 25% late apoptotic cells at concentrations as low as 0.1 µM .

Study 2: Antimicrobial Efficacy

Another research effort assessed the efficacy of related compounds against T. b. brucei. The findings revealed that specific structural modifications improved activity significantly compared to baseline compounds, suggesting that further exploration into the structural variations could yield more effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.